molecular formula C22H21N5O2S B2995834 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide CAS No. 899967-68-1

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide

Cat. No. B2995834
CAS RN: 899967-68-1
M. Wt: 419.5
InChI Key: PNBMQKJIFFUIOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps. Researchers have reported various synthetic routes, including both green and conventional methods. These methods yield the desired compound with high purity. Spectroscopic techniques, such as NMR and IR, confirm the chemical structure of Compound X .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their analogs, highlighting the importance of these compounds in medicinal chemistry. For instance, Rahmouni et al. (2016) demonstrated the synthesis of novel pyrazolopyrimidines derivatives, assessing their anticancer and anti-5-lipoxygenase activities. This underscores the compound's significance in developing therapeutic agents with anti-inflammatory and anticancer properties (Rahmouni et al., 2016).

Antimicrobial and Anticancer Activities

Several studies have focused on evaluating the antimicrobial and anticancer activities of pyrazolo[3,4-d]pyrimidine derivatives. For example, Hebishy et al. (2020) investigated benzamide-based 5-aminopyrazoles and their fused heterocycles, finding significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020). Similarly, Hafez et al. (2016) synthesized novel pyrazole derivatives with promising antimicrobial and anticancer activities (Hafez et al., 2016).

Mechanism of Action

Target of Action

The compound, also known as N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylsulfanylbenzamide, is primarily targeted towards kinase proteins . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular activities such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Mode of Action

This compound interacts with its targets by mimicking the adenine ring of ATP . This allows the compound to bind to the hinge region of kinase active sites . An alternate binding mode has been suggested where the compounds are flipped 180 degrees .

Biochemical Pathways

The compound affects the Protein Kinase D (PKD) pathway . PKD plays a crucial role in many important cellular processes, including cell proliferation, cell survival, gene expression, protein trafficking, cell motility, and immune responses . The activity of PKD is often regulated by a diacylglycerol (DAG) induced, protein kinase C (PKC)-dependent mechanism wherein PKD is activated via direct phosphorylation of two conserved activation loop serine residues (Ser 738 and Ser 742) by PKC isoforms .

Pharmacokinetics

The compound’s potency and selectivity suggest that it may have favorable adme properties that allow it to effectively reach and interact with its target kinases .

Result of Action

The compound’s action results in the inhibition of kinase activity, which can lead to a decrease in cell motility and epithelial-mesenchymal transition (EMT), processes that are known to play a key role in tumor biology . For instance, PKD1, one of the isoforms of PKD, phosphorylates substrates involved in actin remodeling, such as cortactin, the cofilin phosphatase slingshot 1 L (SSH1L), and PAK4, rendering tumor cells less mobile .

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c1-4-30-19-8-6-5-7-17(19)21(28)25-26-13-23-20-18(22(26)29)12-24-27(20)16-10-9-14(2)15(3)11-16/h5-13H,4H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBMQKJIFFUIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(ethylthio)benzamide

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